N-[1-(3-Cyanophenyl)cyclopropyl]oxirane-2-carboxamide
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Overview
Description
N-[1-(3-Cyanophenyl)cyclopropyl]oxirane-2-carboxamide is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a cyanophenyl group attached to a cyclopropyl ring, which is further connected to an oxirane (epoxide) and a carboxamide group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Cyanophenyl)cyclopropyl]oxirane-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a halogenated aromatic compound.
Formation of the Oxirane Ring: The oxirane ring can be formed through an epoxidation reaction, where an alkene reacts with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).
Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-Cyanophenyl)cyclopropyl]oxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Hydrolysis: The compound can be hydrolyzed to break down the oxirane ring and form diols or other hydrolysis products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenated compounds and nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and hydrolysis may yield diols.
Scientific Research Applications
N-[1-(3-Cyanophenyl)cyclopropyl]oxirane-2-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of N-[1-(3-Cyanophenyl)cyclopropyl]oxirane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: This compound has a similar cyclopropyl and carboxamide structure but differs in the presence of a phenylsulfonamido group.
N-(3-Cyanophenyl)cyclopropylamine: This compound has a similar cyanophenyl and cyclopropyl structure but lacks the oxirane and carboxamide groups.
Uniqueness
N-[1-(3-Cyanophenyl)cyclopropyl]oxirane-2-carboxamide is unique due to its combination of a cyanophenyl group, cyclopropyl ring, oxirane ring, and carboxamide group. This unique structure imparts specific chemical and physical properties that differentiate it from similar compounds and make it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
N-[1-(3-cyanophenyl)cyclopropyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-7-9-2-1-3-10(6-9)13(4-5-13)15-12(16)11-8-17-11/h1-3,6,11H,4-5,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJITMNUAKHUCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC(=C2)C#N)NC(=O)C3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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